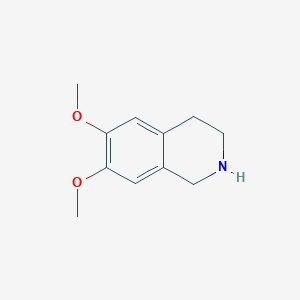

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Overview

Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,7-DMTHIQ) is a heterocyclic alkaloid derivative with a tetrahydroisoquinoline backbone substituted with methoxy groups at positions 6 and 7. It serves as a key pharmacophore in medicinal chemistry due to its versatility in targeting enzymes, receptors, and transporters. Synthesized via chiral aminoacetaldehyde acetal intermediates and Pomeranz–Fritsch–Bobbitt cyclization , 6,7-DMTHIQ has demonstrated diverse pharmacological activities, including analgesia, anti-inflammatory effects , sigma-2 receptor (σ2R) modulation , and inhibition of HIV-1 reverse transcriptase . Its structural flexibility allows for modifications that enhance selectivity and potency across therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the Petasis reaction, where a diastereomeric morpholinone derivative is formed. This intermediate is then transformed into this compound through cyclization .

Another method involves the reaction of 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions to form the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: More saturated tetrahydroisoquinoline derivatives.

Substitution: N-alkyl or N-acyl tetrahydroisoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential in Neurological Disorders

DMTHIQ has been investigated for its potential therapeutic effects in treating neurological disorders. Its role as a sigma-2 receptor ligand indicates possible applications in drug formulation for conditions such as anxiety and depression. Studies have shown that DMTHIQ derivatives exhibit high binding affinities for sigma-2 receptors, which are implicated in various neuropsychiatric disorders .

Case Study: Sigma-2 Receptor Ligands

A study synthesized several DMTHIQ derivatives and evaluated their affinities for sigma-1 and sigma-2 receptors. Compounds demonstrated K_i values ranging from 5 to 6 nM for sigma-2 receptors and showed moderate anticancer activities against specific cancer cell lines, indicating their dual potential in both neurological and oncological applications .

Neuroscience Research

Understanding Neurotransmitter Systems

DMTHIQ serves as a valuable tool in neuroscience research to investigate neurotransmitter systems. Its ability to modulate receptor activity aids researchers in understanding the underlying mechanisms of mental health conditions .

Natural Product Synthesis

Building Block for Bioactive Molecules

The compound is utilized in the synthesis of other bioactive molecules, facilitating the development of new natural products with medicinal properties. Its structural characteristics make it an essential precursor in organic synthesis pathways aimed at creating complex isoquinoline derivatives .

Analytical Chemistry

Development of Analytical Methods

DMTHIQ is employed in analytical chemistry to develop methods for detecting and quantifying isoquinoline derivatives. This application enhances the accuracy of chemical analyses across various samples, including biological matrices .

Drug Interaction Studies

Evaluating Drug Safety and Efficacy

Researchers utilize DMTHIQ to study drug interactions critical for ensuring the safety and efficacy of new medications. Understanding how DMTHIQ interacts with other drugs can inform clinical practices and therapeutic strategies .

Cancer Therapeutics

Antiproliferative Actions

Recent studies have evaluated derivatives of DMTHIQ for their antiproliferative actions against cancer cells. For instance, a derivative was shown to exhibit protective effects on liver tissues and restore normal cellular architecture in hepatocellular carcinoma models . These findings suggest that DMTHIQ could be further developed as a candidate for anticancer therapies.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Potential treatments for neurological disorders; sigma-2 receptor ligands |

| Neuroscience Research | Modulation of neurotransmitter systems |

| Natural Product Synthesis | Building block for bioactive molecules |

| Analytical Chemistry | Methods for detecting isoquinoline derivatives |

| Drug Interaction Studies | Evaluating interactions critical for drug safety |

| Cancer Therapeutics | Antiproliferative effects against cancer cells |

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 reverse transcriptase by binding to the enzyme and preventing its activity . Additionally, it may interact with sigma-2 receptors, which are involved in various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs in Enzyme Inhibition

ADAMTS-4 Inhibitors: In studies targeting ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs), 6,7-DMTHIQ derivatives were compared with non-methoxy-substituted tetrahydroisoquinolines. Removing the 6,7-dimethoxy groups (e.g., compound 2d) retained or improved inhibitory activity (IC50: 1.8–3.3 μM), suggesting methoxy substituents are dispensable for this target .

HIV-1 Reverse Transcriptase (RT): 6,7-DMTHIQ derivatives designed as non-nucleoside RT inhibitors (NNRTIs) showed competitive inhibition (IC50 values in nanomolar range), outperforming simpler tetrahydroisoquinolines lacking methoxy groups, which exhibited reduced binding affinity .

Table 1: Activity of Tetrahydroisoquinoline Derivatives in Enzyme Inhibition

Pharmacological Activity vs. Standard Drugs

Analgesic and Anti-Inflammatory Effects: 6,7-DMTHIQ derivatives, such as 1-(4’-dimethylaminophenyl)-6,7-DMTHIQ hydrochloride, demonstrated superior analgesic efficacy compared to diclofenac sodium and metamizole. At 0.5 mg/kg, its anti-inflammatory effect was 3.3× stronger than diclofenac in acute arthritis models .

Cardiotonic Effects: In rat heart models, 1-aryl-6,7-DMTHIQ derivatives showed potent positive inotropic effects (EC50: 14.6 μM), outperforming dihydroquercetin (EC50: 21.2 μM) .

Table 2: Pharmacological Comparison with Standard Drugs

Neurotoxicity and Parkinson’s Disease Link

6,7-DMTHIQ shares structural similarities with neurotoxic isoquinolines. N-methylation of dopamine-derived 6,7-dihydroxyisoquinolines generates metabolites analogous to MPTP/MPP+, which induce dopaminergic neuron death.

Sigma-2 Receptor (σ2R) Selectivity

6,7-DMTHIQ is a privileged scaffold for σ2R ligands. Derivatives like A011 (IC50: <10 nM) showed >100× selectivity over σ1R, enabling applications in cancer diagnostics and overcoming multidrug resistance (MDR) via ABCB1/ABCG2 transporter modulation . Simplifying the structure (e.g., removing benzamide moieties) retained σ2R affinity but reduced cytotoxicity .

Table 3: σ2R Ligand Activity of 6,7-DMTHIQ Derivatives

| Compound | σ2R Affinity (Ki) | σ1R Selectivity (σ2/σ1) | Key Modification | Reference |

|---|---|---|---|---|

| A011 | 8.2 nM | >100× | 6,7-DMTHIQ + indole | |

| RM273 | 12 nM | >50× | Fluorinated indole linker |

Role of Methoxy Substituents

The 6,7-dimethoxy groups are critical for certain activities:

- Bradycardic Agents : Methoxy groups at 6/7 positions enhanced potency in 2-(3-piperidyl)-THIQ derivatives (e.g., compound 6c, EC50: 14.6 μM) .

- σ2R Binding : Removing methoxy groups or cyclizing them into methylene bridges abolished σ2R affinity .

Contradictory Findings and Limitations

- ADAMTS-4 Inhibition: Methoxy groups are non-essential for activity, contrasting with their necessity in σ2R ligands .

Biological Activity

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, analgesic and anti-inflammatory effects, and interactions with neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the potential of DMTIQ as an anticancer agent. A notable study investigated its antiproliferative effects in a colorectal cancer model induced by dimethylhydrazine (DMH) in albino Wistar rats. The compound was administered at doses of 10 and 25 mg/kg for 15 days. Key findings include:

- Histopathological Analysis : DMTIQ demonstrated protective action against DMH-induced colon cancer, as evidenced by histopathological examinations.

- Biochemical Markers : The treatment significantly reduced levels of interleukin-6 (IL-6), a pro-inflammatory cytokine associated with tumor progression. ELISA results showed that DMTIQ notably decreased IL-6 concentrations compared to IL-2 and COX-2 levels.

- Gene Expression : Quantitative analysis revealed that DMTIQ inhibited the overexpression of genes involved in the IL-6/JAK2/STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation .

Table 1: Summary of Anticancer Effects

| Parameter | Control (DMH) | DMTIQ 10 mg/kg | DMTIQ 25 mg/kg |

|---|---|---|---|

| IL-6 Concentration (pg/mL) | High | Moderate | Low |

| JAK2 Activation | High | Moderate | Low |

| STAT3 Phosphorylation | High | Moderate | Low |

Analgesic and Anti-inflammatory Effects

DMTIQ has also been evaluated for its analgesic and anti-inflammatory properties. A study assessed its efficacy using thermal and chemical pain models:

- Analgesic Activity : In the hot plate test, DMTIQ significantly increased the pain threshold at various doses. For instance:

- At 0.5 mg/kg, the analgesic effect was found to be 147.1% greater than baseline.

- Anti-inflammatory Activity : The compound exhibited pronounced anti-inflammatory effects in models of acute inflammatory arthritis, demonstrating a threefold increase in efficacy compared to diclofenac sodium at a dose of 0.5 mg/kg .

Table 2: Analgesic Activity Comparison

| Dose (mg/kg) | Pain Threshold Increase (%) |

|---|---|

| 0.1 | 51.8 |

| 0.5 | 147.1 |

| 1.0 | 116.0 |

| Diclofenac | 44.4 |

Neurotransmitter Interactions

DMTIQ's interaction with neurotransmitter systems has been explored, particularly regarding its role as an orexin-2 receptor antagonist:

- Mechanism of Action : As a selective non-peptidic antagonist for orexin receptors, DMTIQ may influence wakefulness and cognitive functions without significant side effects typically associated with other antagonists.

- Cognitive Implications : The modulation of orexin signaling suggests potential therapeutic applications in sleep disorders and cognitive impairments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via intramolecular cyclization of precursors like 2-amino-4,5-dimethoxybenzoic acid, followed by hydrogenation or alkylation. Key steps include regioselective nitration, chlorination (using POCl₃), and coupling reactions with aromatic moieties. Structural characterization employs TLC, ¹H NMR, and HPLC to confirm purity and regiochemistry . Enzymatic methods, such as CAL-B-catalyzed acylation, enhance enantioselectivity in chiral derivatives .

Q. What role does the sigma-2 receptor play in cancer research involving this compound?

- Methodological Answer : Sigma-2 receptors are overexpressed in proliferative cancer cells (10× higher than in quiescent cells). Derivatives of this compound act as selective sigma-2 ligands, enabling tumor imaging (via radiolabeling) or triggering apoptosis. Experimental validation includes competitive binding assays (e.g., [³H]-DTG with sigma-1 masked by (+)-pentazocine) and in vitro cytotoxicity assays (e.g., Huh-7 liver cancer cells) .

Q. How are physicochemical properties like lipophilicity (logP) determined for these derivatives?

- Methodological Answer : logP is measured experimentally via reversed-phase UPLC/MS, comparing retention times to standards. Computational tools (e.g., ChemDraw) predict clogP, though discrepancies arise due to stereochemical variations. Lipophilicity trends show tetrahydroisoquinoline derivatives are more lipophilic than imidazole or pyridine analogs, influencing blood-brain barrier penetration .

Q. What in vitro models assess the anticancer activity of these derivatives?

- Methodological Answer : Standardized cell lines (e.g., Huh-7 liver cancer, KYSE-140 esophageal cancer) are treated with derivatives, followed by MTT or SRB assays to quantify viability. Selectivity is confirmed by comparing IC₅₀ values in cancer vs. non-cancerous cells. Synergy with chemotherapeutics (e.g., doxorubicin) is tested via combination index methods .

Q. What analytical techniques confirm the purity and structure of synthesized derivatives?

- Methodological Answer : Purity is assessed via TLC (silica gel F254 plates) and HPLC. Structural confirmation uses ¹H/¹³C NMR for regiochemistry, MS for molecular weight, and X-ray crystallography for stereoselective products. Melting points are determined via capillary methods .

Advanced Research Questions

Q. How can contradictions in pharmacophore models for sigma-2 receptor binding be resolved?

- Methodological Answer : Initial models suggested benzamide moieties were critical, but non-benzamide derivatives (e.g., indole-tetrahydroisoquinoline hybrids) showed high sigma-2 affinity. Resolution involves molecular docking, site-directed mutagenesis (e.g., Asp29/Asp56 in TMEM97), and comparative SAR studies to identify minimal pharmacophores .

Q. What strategies address discrepancies between in vitro and in vivo efficacy of sigma-2 ligands?

- Methodological Answer : In vivo metabolism studies (e.g., human liver microsomes) identify primary metabolites (e.g., this compound via MS). Pharmacokinetic adjustments, such as prodrug design or formulation with PEGylated carriers, improve bioavailability. Orthotopic tumor models validate targeting specificity .

Q. How do structural modifications influence neurological effects, such as dopamine transporter uptake?

- Methodological Answer : Substituent position impacts neuroactivity. For example, 3′,4′-DHBnTIQ induces parkinsonism via dopamine transporter uptake (Km = 6.14 µM), while 6,7DHBnTIQ does not. Uptake assays in rat striatal synaptosomes and behavioral models (chronic intraperitoneal dosing in mice) differentiate functional outcomes .

Q. What experimental designs optimize sigma-2 selectivity over sigma-1 receptors?

- Methodological Answer : Selectivity is enhanced by bulky substituents (e.g., 6,7-dimethoxy groups) that sterically hinder sigma-1 binding. Competitive radioligand assays (sigma-1: [³H]-(+)-pentazocine; sigma-2: [³H]-DTG) quantify Ki values. Hybrid analogs (e.g., indole-tetrahydroisoquinoline) achieve >100-fold selectivity .

Q. How do stereochemical variations impact anticonvulsant or neuroprotective activity?

- Methodological Answer : Enantioselective synthesis (e.g., catalytic C1-alkynylation) produces derivatives like (S)-trolline with distinct AMPAR antagonism. In vivo seizure models (e.g., maximal electroshock) and ex vivo electrophysiology (hippocampal slices) correlate stereochemistry with efficacy. Diastereomer ratios are controlled via NaBH₄ reduction and crystallization .

Properties

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIXWJHURKEBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2328-12-3 (mono-hydrochloride) | |

| Record name | Heliamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70169835 | |

| Record name | Heliamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-07-9 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heliamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.